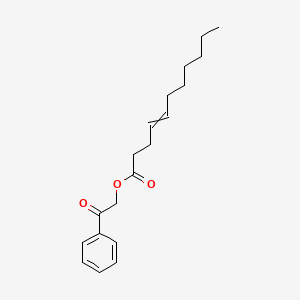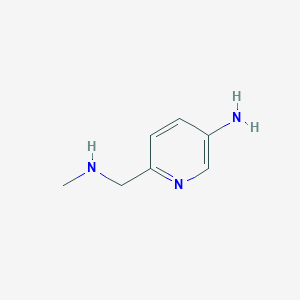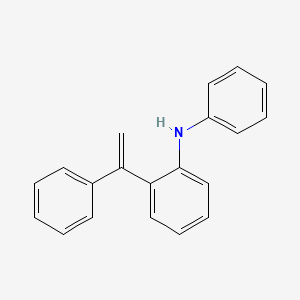![molecular formula C4F9CFHCF2OCH2COOH<br>C8H4F12O3 B14181913 [(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid CAS No. 919005-39-3](/img/structure/B14181913.png)
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid typically involves the reaction of a fluorinated alcohol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out at elevated temperatures and pressures to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of [(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorohexanesulfonyl fluoride: Another fluorinated compound with high thermal stability and chemical resistance.
Tridecafluorohexanesulfonyl fluoride: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid is unique due to its combination of multiple fluorine atoms and an acetic acid moiety. This structure provides a balance of hydrophobicity and reactivity, making it suitable for diverse applications in both scientific research and industry.
Propriétés
Numéro CAS |
919005-39-3 |
|---|---|
Formule moléculaire |
C4F9CFHCF2OCH2COOH C8H4F12O3 |
Poids moléculaire |
376.10 g/mol |
Nom IUPAC |
2-(1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohexoxy)acetic acid |
InChI |
InChI=1S/C8H4F12O3/c9-3(5(12,13)23-1-2(21)22)4(10,11)6(14,15)7(16,17)8(18,19)20/h3H,1H2,(H,21,22) |
Clé InChI |
IHDYADYLSULBLI-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


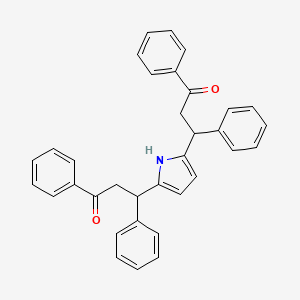
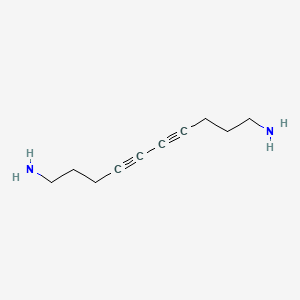

![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
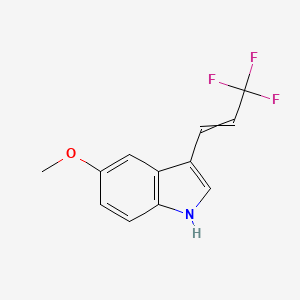
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
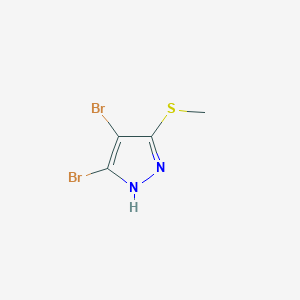
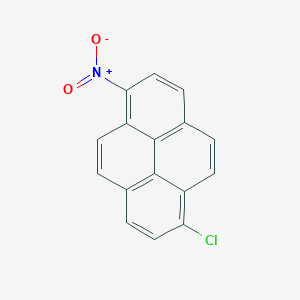
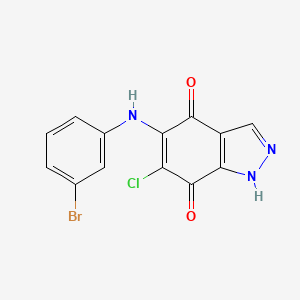
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)

